Cas no 2229309-62-8 (2-(3-{(tert-butoxy)carbonylamino}-4,5-dimethoxyphenyl)acetic acid)

2-(3-{(tert-Butoxy)carbonylamino}-4,5-dimethoxyphenyl)acetic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and dimethoxy-substituted phenyl ring. The Boc group enhances stability under basic and nucleophilic conditions, making it suitable for peptide synthesis and other organic transformations requiring selective deprotection. The dimethoxy substituents contribute to electron-rich aromatic character, potentially influencing reactivity in coupling or functionalization reactions. This compound is valuable as an intermediate in pharmaceutical and agrochemical research, particularly where controlled amine protection is required. Its structural features allow for further derivatization while maintaining compatibility with standard synthetic protocols. The crystalline form ensures consistent handling and storage properties.
2-(3-{(tert-butoxy)carbonylamino}-4,5-dimethoxyphenyl)acetic acid structure
2229309-62-8 structure
商品名:2-(3-{(tert-butoxy)carbonylamino}-4,5-dimethoxyphenyl)acetic acid
CAS番号:2229309-62-8
MF:C15H21NO6
メガワット:311.33034491539
CID:6449639
PubChem ID:165639214

2-(3-{(tert-butoxy)carbonylamino}-4,5-dimethoxyphenyl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-{(tert-butoxy)carbonylamino}-4,5-dimethoxyphenyl)acetic acid
    • EN300-1886339
    • 2-(3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxyphenyl)acetic acid
    • 2229309-62-8
    • インチ: 1S/C15H21NO6/c1-15(2,3)22-14(19)16-10-6-9(8-12(17)18)7-11(20-4)13(10)21-5/h6-7H,8H2,1-5H3,(H,16,19)(H,17,18)
    • InChIKey: IYTXXPDZLZXKKL-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1C=C(CC(=O)O)C=C(C=1OC)OC)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 311.13688739g/mol
  • どういたいしつりょう: 311.13688739g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 392
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 94.1Ų

2-(3-{(tert-butoxy)carbonylamino}-4,5-dimethoxyphenyl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1886339-0.05g
2-(3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxyphenyl)acetic acid
2229309-62-8
0.05g
$719.0 2023-09-18
Enamine
EN300-1886339-0.5g
2-(3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxyphenyl)acetic acid
2229309-62-8
0.5g
$823.0 2023-09-18
Enamine
EN300-1886339-5.0g
2-(3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxyphenyl)acetic acid
2229309-62-8
5g
$2485.0 2023-06-02
Enamine
EN300-1886339-10.0g
2-(3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxyphenyl)acetic acid
2229309-62-8
10g
$3683.0 2023-06-02
Enamine
EN300-1886339-1.0g
2-(3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxyphenyl)acetic acid
2229309-62-8
1g
$857.0 2023-06-02
Enamine
EN300-1886339-5g
2-(3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxyphenyl)acetic acid
2229309-62-8
5g
$2485.0 2023-09-18
Enamine
EN300-1886339-2.5g
2-(3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxyphenyl)acetic acid
2229309-62-8
2.5g
$1680.0 2023-09-18
Enamine
EN300-1886339-0.25g
2-(3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxyphenyl)acetic acid
2229309-62-8
0.25g
$789.0 2023-09-18
Enamine
EN300-1886339-0.1g
2-(3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxyphenyl)acetic acid
2229309-62-8
0.1g
$755.0 2023-09-18
Enamine
EN300-1886339-10g
2-(3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxyphenyl)acetic acid
2229309-62-8
10g
$3683.0 2023-09-18

2-(3-{(tert-butoxy)carbonylamino}-4,5-dimethoxyphenyl)acetic acid 関連文献

2-(3-{(tert-butoxy)carbonylamino}-4,5-dimethoxyphenyl)acetic acidに関する追加情報

Research Brief on 2-(3-{(tert-butoxy)carbonylamino}-4,5-dimethoxyphenyl)acetic acid (CAS: 2229309-62-8)

2-(3-{(tert-butoxy)carbonylamino}-4,5-dimethoxyphenyl)acetic acid (CAS: 2229309-62-8) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its tert-butoxycarbonyl (Boc) protected amino group and dimethoxyphenyl acetic acid moiety, serves as a key intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

The compound's structural features make it a versatile building block for medicinal chemistry. The Boc group provides stability during synthetic processes, while the dimethoxyphenyl acetic acid moiety offers opportunities for further functionalization. Recent research has focused on optimizing the synthesis of this compound to improve yield and purity, which are critical for its application in high-throughput screening and lead optimization.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 2-(3-{(tert-butoxy)carbonylamino}-4,5-dimethoxyphenyl)acetic acid as a precursor for the development of novel kinase inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against specific tyrosine kinases implicated in cancer progression. The findings highlight the compound's potential as a scaffold for designing targeted therapies.

Another recent investigation, featured in Bioorganic & Medicinal Chemistry Letters, explored the compound's role in the synthesis of small-molecule modulators of G-protein-coupled receptors (GPCRs). The researchers successfully incorporated the compound into a series of analogs, which were then evaluated for their binding affinity and selectivity. The results indicated that the dimethoxyphenyl acetic acid moiety contributed significantly to the analogs' pharmacological profiles.

Beyond its applications in drug discovery, 2-(3-{(tert-butoxy)carbonylamino}-4,5-dimethoxyphenyl)acetic acid has also been investigated for its utility in chemical biology tools. A 2022 study in ACS Chemical Biology reported the use of this compound in the development of activity-based probes for studying enzyme function. The probes enabled real-time monitoring of enzyme activity in complex biological systems, providing valuable insights into disease mechanisms.

In conclusion, 2-(3-{(tert-butoxy)carbonylamino}-4,5-dimethoxyphenyl)acetic acid (CAS: 2229309-62-8) represents a promising chemical entity with diverse applications in pharmaceutical research and chemical biology. Its structural versatility and synthetic accessibility make it a valuable tool for developing novel therapeutics and probes. Future research is expected to further explore its potential in addressing unmet medical needs and advancing our understanding of biological systems.

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